molecular formula C28H41ClNOP2Ru+2 B1508046 carbon monoxide;chlororuthenium;[5-[di(propan-2-yl)phosphaniumylmethyl]acridin-4-yl]methyl-di(propan-2-yl)phosphanium

carbon monoxide;chlororuthenium;[5-[di(propan-2-yl)phosphaniumylmethyl]acridin-4-yl]methyl-di(propan-2-yl)phosphanium

Cat. No.: B1508046
M. Wt: 606.1 g/mol
InChI Key: DZDSPHJNBCABNT-UHFFFAOYSA-O
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

carbon monoxide;chlororuthenium;[5-[di(propan-2-yl)phosphaniumylmethyl]acridin-4-yl]methyl-di(propan-2-yl)phosphanium is a complex organometallic compound. It is known for its catalytic properties and is commonly referred to as the Milstein Acridine Catalyst. This compound has a molecular formula of C28H41ClNOP2Ru+2 and a molecular weight of 606.11 g/mol . It is primarily used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Chlorocarbonylhydrido[4,5-bis-(di-i-propylphosphinomethyl)acridine]ruthenium(II) typically involves the reaction of ruthenium precursors with 4,5-bis-(di-i-propylphosphinomethyl)acridine ligands under controlled conditions. The reaction is carried out in an inert atmosphere, often using solvents like dichloromethane or toluene. The reaction mixture is then subjected to purification processes such as recrystallization or chromatography to obtain the desired product with high purity .

Industrial Production Methods

While specific industrial production methods are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reaction vessels, and employing industrial-grade purification techniques to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

Chlorocarbonylhydrido[4,5-bis-(di-i-propylphosphinomethyl)acridine]ruthenium(II) undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various ligands for substitution reactions. The reactions are typically carried out under inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ruthenium(III) species, while reduction can produce ruthenium(0) species. Substitution reactions can result in a variety of ruthenium complexes with different ligands .

Mechanism of Action

The mechanism of action of Chlorocarbonylhydrido[4,5-bis-(di-i-propylphosphinomethyl)acridine]ruthenium(II) involves its ability to coordinate with various substrates and facilitate chemical transformations. The ruthenium center acts as a catalytic site, while the acridine ligand provides stability and enhances reactivity. The compound can activate C-H bonds, promote hydrogen transfer, and facilitate other key reactions through its unique coordination environment .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Chlorocarbonylhydrido[4,5-bis-(di-i-propylphosphinomethyl)acridine]ruthenium(II) is unique due to its specific ligand structure, which provides enhanced stability and reactivity compared to other ruthenium catalysts. Its ability to facilitate a wide range of chemical reactions makes it a valuable tool in both research and industrial applications .

Properties

Molecular Formula

C28H41ClNOP2Ru+2

Molecular Weight

606.1 g/mol

IUPAC Name

carbon monoxide;chlororuthenium;[5-[di(propan-2-yl)phosphaniumylmethyl]acridin-4-yl]methyl-di(propan-2-yl)phosphanium

InChI

InChI=1S/C27H39NP2.CO.ClH.Ru/c1-18(2)29(19(3)4)16-24-13-9-11-22-15-23-12-10-14-25(27(23)28-26(22)24)17-30(20(5)6)21(7)8;1-2;;/h9-15,18-21H,16-17H2,1-8H3;;1H;/q;;;+1/p+1

InChI Key

DZDSPHJNBCABNT-UHFFFAOYSA-O

Canonical SMILES

CC(C)[PH+](CC1=CC=CC2=C1N=C3C(=C2)C=CC=C3C[PH+](C(C)C)C(C)C)C(C)C.[C-]#[O+].Cl[Ru]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.